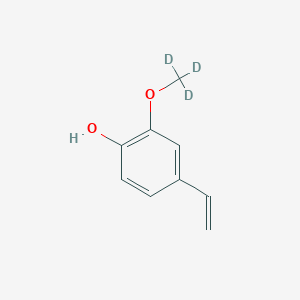
p-Vinylguaiacol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Vinylguaiacol-d3: is a deuterium-labeled analog of p-Vinylguaiacol, a compound known for its aromatic properties and presence in natural products like buckwheat. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Vinylguaiacol-d3 typically involves the use of deuterated reagents. One common method is the deuteration of p-Vinylguaiacol using deuterium gas or deuterated solvents under specific reaction conditions. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: p-Vinylguaiacol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Vinylguaiacol-d3 is widely used in NMR spectroscopy as an internal standard due to its deuterium labeling. It helps in the accurate quantification and identification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of metabolic processes .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in pharmacokinetic studies to understand the metabolism and distribution of drugs .
Industry: In the industrial sector, this compound is used in the development of biobased polymers and other materials. Its unique properties make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of p-Vinylguaiacol-d3 primarily involves its role as a labeled compound in NMR spectroscopy. The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for accurate quantification and identification of other compounds in the sample .
Vergleich Mit ähnlichen Verbindungen
p-Vinylguaiacol: The non-deuterated analog, commonly used for its aromatic properties.
4-Vinylguaiacol: Another similar compound used in biobased polymer synthesis
Uniqueness: The primary uniqueness of p-Vinylguaiacol-d3 lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of signal clarity and quantification accuracy compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
4-ethenyl-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |
InChI-Schlüssel |
YOMSJEATGXXYPX-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


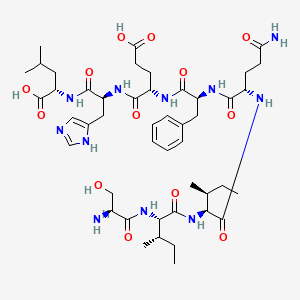
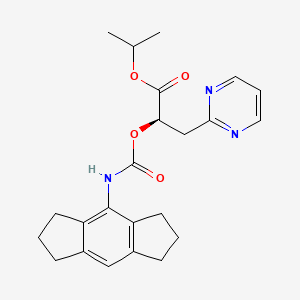
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
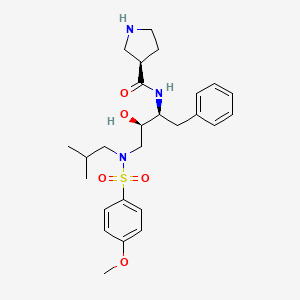
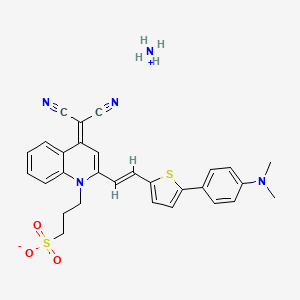
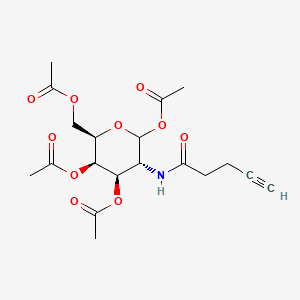
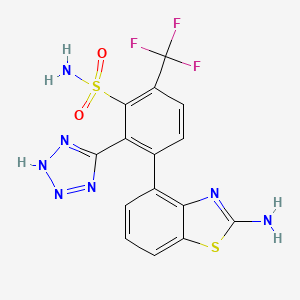
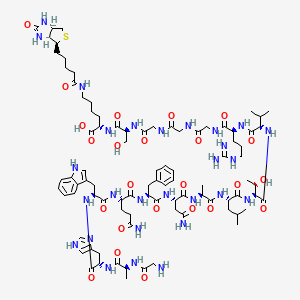
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
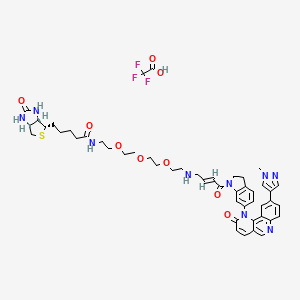
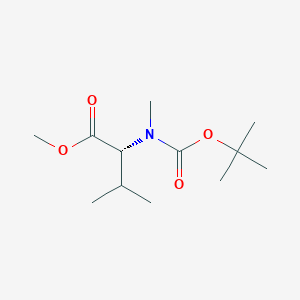
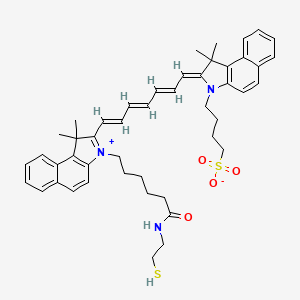
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
